5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

This compound is the official USP Dexmedetomidine Related Compound B, a certified reference standard essential for identifying and quantifying the specified impurity in dexmedetomidine API and finished products. Unlike generic aryl imidazoles, only this USP-designated material provides traceability to an authoritative pharmacopeial source, meeting ANDA and cGMP compliance. Procure this standard to ensure analytical method validity, avoid regulatory risk in batch release, and support stability testing. Available in 25 mg vials from pharmacopeial sources and larger quantities from specialized chemical suppliers.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 1021949-47-2
Cat. No. B107720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
CAS1021949-47-2
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C
InChIInChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15)
InChIKeyYJOFSWIMUJKAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole: A Defined Reference Standard for α2-Agonist Quality Control


5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole (CAS 1021949-47-2) is a synthetic aryl imidazole derivative. Unlike active pharmaceutical ingredients (APIs) such as medetomidine or dexmedetomidine, this compound is not intended for therapeutic use. Its primary and defining characteristic is its official designation and use as a reference standard, specifically Dexmedetomidine USP Related Compound B . It serves as a well-characterized impurity marker essential for analytical method development, validation, and quality control (QC) in the manufacture of the α2-adrenergic agonist dexmedetomidine [1]. Its utility is derived from its structural relation to the API rather than any intrinsic biological activity, and its value proposition is founded on its defined identity and purity as a comparative tool in a regulated environment.

Critical Functionality of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole in Regulated Pharmaceutical Analysis


In analytical and quality control settings, substituting 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole with a generic aryl imidazole or an in-house synthesized compound is not viable due to the stringent requirements of regulatory compliance. Its value is derived from its official moniker as a 'USP Reference Standard,' which guarantees that its identity, purity, and characterization data are traceable to an authoritative pharmacopeial source . This traceability is a non-negotiable requirement for analytical procedures used in Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production [1]. A non-certified analog, even with the same nominal chemical structure, lacks the documented chain of custody and rigorous characterization needed to withstand regulatory scrutiny, thereby invalidating the analytical results for which it is used. The differentiation is therefore not in its chemical structure, but in its certified, regulated, and documented context of use.

Quantitative Evidence for 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole as a Traceable Analytical Standard


USP Reference Standard Designation vs. Non-Certified Analogs

The most significant and verifiable differentiation is the compound's official designation as Dexmedetomidine USP Related Compound B (Catalog No. 1176001) . This is a binary classification: a material either is or is not a USP Reference Standard. Unlike a generic chemical supplier's product of 'similar' structure, the USP designation provides a legally and scientifically defensible basis for analytical testing [1].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Purity Specification: 95% Minimum Purity for Research Applications

For non-clinical research applications, a minimum purity specification of 95% is established and can be verified via Certificate of Analysis (CoA) . While not a direct head-to-head comparison, this specification serves as a baseline for assessing supplier quality. An uncharacterized or lower-purity compound would introduce greater uncertainty into experimental results, such as in synthetic yield calculations or impurity profiling studies .

Synthetic Chemistry Research and Development Analytical Method Development

Molecular Structure for Analytical Method Development

The molecular formula (C13H14N2) and weight (198.26 g/mol) of this compound are critical data points for analytical method development, such as HPLC-UV or LC-MS [1]. This allows for the calculation of exact molar concentrations for standard solutions. In a comparative context, this provides a quantitative advantage over using a structurally unconfirmed or impure 'similar' compound, which would introduce unknown variables and compromise the accuracy of quantitative analyses.

Spectroscopy Chromatography Impurity Profiling

Defined Application Scenarios for 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole Based on Analytical Role


Pharmaceutical Quality Control (QC) of Dexmedetomidine API and Drug Products

The primary and most critical application for this compound is as a USP Reference Standard (Dexmedetomidine Related Compound B) in the quality control of dexmedetomidine active pharmaceutical ingredient (API) and finished drug products . It is used to identify and quantify this specific impurity in batch release and stability testing, a requirement for compliance with pharmacopeial monographs and regulatory submissions like ANDAs [1].

Analytical Method Development and Validation (AMV)

This compound is an essential tool in the development and validation of new analytical methods for dexmedetomidine. Its well-defined structure (C13H14N2) and exact mass (198.26 g/mol) make it an ideal system suitability marker for HPLC and LC-MS methods . Its use ensures the method's specificity and accuracy in separating and detecting the dexmedetomidine API from its known impurities [1].

Research into α2-Adrenergic Agonist Impurity Profiles

In academic or industrial research settings focused on the synthesis, metabolism, or stability of medetomidine and dexmedetomidine, this compound serves as a confirmed synthetic impurity standard . Its procurement allows researchers to accurately monitor this specific process-related impurity or potential degradation product, enabling precise quantification and structural confirmation, which is fundamental to studies of drug substance purity and stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.